3,4-Dichloro-5-(difluoromethoxy)phenol
Description
Historical Context of Halogenated Phenol Derivatives
The development of halogenated phenol derivatives traces its origins to the early discoveries of phenol itself and subsequent systematic halogenation methodologies. Phenol was first extracted in crude form at the end of the eighteenth century, with pure phenol being isolated in 1834 by Friedlieb Ferdinand Runge, who extracted it from coal tar and called it "Karbolsäure" (carbolic acid). French chemist Auguste Laurent later extracted phenol in its pure form as a derivative of benzene in 1841, establishing the structural foundation that would enable systematic substitution reactions. The historical progression from simple phenol to complex halogenated derivatives represents centuries of chemical evolution, beginning with basic extraction techniques and advancing through sophisticated synthetic methodologies.
Early halogenation methods for phenolic compounds relied primarily on direct electrophilic aromatic substitution using elemental halogens or halogenating agents. The direct halogenation of phenols using electrophilic halogenating reagents such as N-bromosuccinimide became frequently employed to prepare halogenated phenols, though these methods often suffered from selectivity challenges. Traditional approaches typically produced statistical mixtures where the ortho-isomer was usually the minor component due to steric and electronic effects, and over-reaction to give polyhalogenated material was common. These limitations drove the development of more sophisticated synthetic approaches that could provide improved selectivity and yield.
The evolution of halogenated phenol synthesis progressed through several distinct phases, beginning with the hydrolysis of benzene derivatives. Early methods relied on extraction of phenol from coal derivatives or the hydrolysis of benzene derivatives, including the hydrolysis of benzenesulfonic acid and chlorobenzene. The original commercial route developed by Bayer and Monsanto in the early 1900s was based on discoveries by Wurtz and Kekulé, involving the reaction of strong bases with benzenesulfonic acid. These foundational methods established the chemical principles that would later enable the development of more complex halogenated derivatives.
Industrial-scale production methods for halogenated phenols emerged in the mid-twentieth century, incorporating both traditional and innovative synthetic approaches. Patents from this era describe systematic methods for preparing halogenated phenols, including processes that employed hydrolysis of dihalogen substitution products of benzene with hydrolizing agents consisting of water, methyl alcohol, alkali metal hydroxides, alkaline earth metal hydroxides, and copper catalysts. These industrial methods represented significant advances in both yield and selectivity compared to earlier laboratory-scale procedures.
Discovery and Initial Characterization of 3,4-Dichloro-5-(difluoromethoxy)phenol
The specific compound 3,4-Dichloro-5-(difluoromethoxy)phenol emerged from the intersection of traditional chlorinated phenol chemistry with advanced organofluorine synthetic methodology. This compound carries the Chemical Abstracts Service registry number 1804516-99-1, establishing its formal recognition within chemical databases. The molecular structure incorporates two chlorine atoms at the 3,4-positions and a difluoromethoxy group at the 5-position relative to the phenolic hydroxyl group, creating a highly substituted aromatic system with unique electronic and steric properties.
Characterization of 3,4-Dichloro-5-(difluoromethoxy)phenol involves multiple analytical techniques that confirm its structural identity and chemical properties. The compound exhibits the molecular formula C₇H₄Cl₂F₂O₂ with a molecular weight of 229.01 daltons. Spectroscopic characterization includes specific International Chemical Identifier (InChI) and InChIKey designations: InChI=1S/C7H4Cl2F2O2/c8-4-1-3(12)2-5(6(4)9)13-7(10)11/h1-2,7,12H and InChIKey=HXYDXKLSJSKZEV-UHFFFAOYSA-N respectively. These identifiers provide unambiguous structural specification for database searching and chemical informatics applications.
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is recorded as O(C(F)F)C1=C(Cl)C(Cl)=CC(O)=C1, which encodes the complete structural connectivity. This notation reveals the specific substitution pattern on the benzene ring, with the phenolic hydroxyl group, two chlorine substituents, and the difluoromethoxy group arranged in the designated positions. The canonical SMILES representation FC(F)OC1=CC(O)=CC(Cl)=C1Cl provides an alternative encoding that emphasizes the connectivity relationships within the molecular structure.
Synthetic approaches to 3,4-Dichloro-5-(difluoromethoxy)phenol likely involve advanced difluoromethylation techniques applied to appropriately substituted chlorinated phenol precursors. Recent developments in difluoromethylation chemistry have enabled the preparation of difluoromethyl ethers from phenols using reagents such as difluoromethyltriflate (HCF₂OTf), which represents a non-ozone-depleting liquid source of difluoromethyl units. These methods allow difluoromethyl ethers to be prepared within minutes at room temperature in aqueous solvent systems, providing practical access to complex difluoromethoxylated aromatic compounds.
Position in Chemical Classification Systems
3,4-Dichloro-5-(difluoromethoxy)phenol occupies a specific position within established chemical classification systems, representing the convergence of multiple important chemical families. The compound belongs primarily to the phenol family, characterized by the presence of a hydroxyl group directly attached to an aromatic benzene ring. This fundamental structural feature defines its basic chemical reactivity and physical properties, including its mildly acidic nature and potential for electrophilic aromatic substitution reactions.
Within the broader category of halogenated organic compounds, this molecule represents a polyhalogenated derivative containing both chlorine and fluorine substituents. The presence of multiple halogen atoms significantly modifies the electronic properties of the aromatic system compared to simple phenol. Halogenated phenols constitute an important class of compounds with enhanced biological activity compared to their non-halogenated counterparts, as demonstrated by structure-activity relationship studies showing that halogenation in the para position is a crucial structural feature for potency.
The difluoromethoxy functional group places this compound within the specialized category of organofluorine compounds, which represent one of the most rapidly expanding areas of modern organic chemistry. Organofluorine compounds find diverse applications ranging from pharmaceuticals and agrochemicals to materials science applications. The carbon-fluorine bond found in organofluorine compounds is one of the strongest in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly stronger than carbon-chlorine bonds which average around 320 kilojoules per mole.
Classification within pharmaceutical and industrial chemical categories depends on the specific applications and biological activities of the compound. Phenolic compounds with complex halogenation patterns often serve as intermediates in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where fluorinated compounds are increasingly prevalent. An estimated one-fifth of pharmaceuticals contain fluorine, and the carbon-fluorine bond increases the probability of having a successful drug by approximately a factor of ten.
From a synthetic chemistry perspective, 3,4-Dichloro-5-(difluoromethoxy)phenol represents an advanced example of selective functionalization strategies applied to aromatic systems. The compound demonstrates the successful integration of traditional halogenation chemistry with modern organofluorine methodology, showcasing the evolution of synthetic organic chemistry from simple substitution reactions to complex multi-functional molecule construction.
Significance in Organofluorine Chemistry
The significance of 3,4-Dichloro-5-(difluoromethoxy)phenol within organofluorine chemistry extends beyond its individual molecular properties to represent broader trends and capabilities within this specialized field. Organofluorine chemistry has emerged as one of the most important areas of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, materials science, and specialized industrial applications. The difluoromethoxy functional group present in this compound exemplifies the sophisticated synthetic methodologies that have been developed to introduce fluorinated functionality into organic molecules.
The difluoromethoxy group (-OCF₂H) represents a particularly valuable fluorinated substituent that combines several advantageous properties. Unlike fully fluorinated groups such as trifluoromethoxy (-OCF₃), the difluoromethoxy group retains a hydrogen atom that can participate in hydrogen bonding interactions while maintaining many of the beneficial properties associated with fluorination. This balance between fluorinated character and hydrogen bonding capability makes difluoromethoxy-containing compounds especially valuable in pharmaceutical applications where both metabolic stability and biological activity are required.
Recent advances in difluoromethylation methodology have enabled practical synthetic access to compounds like 3,4-Dichloro-5-(difluoromethoxy)phenol through innovative reagent development and reaction optimization. The development of difluoromethyltriflate as a non-ozone-depleting liquid reagent has revolutionized the field by providing a stable, easily handled source of difluoromethyl units. This represents a significant improvement over earlier methods that required ozone-depleting compounds such as HCF₂Cl (Freon 22) or other difficult-to-handle gaseous reagents.
Mechanistic studies of difluoromethylation reactions have revealed that the formation of difluoromethyl ethers proceeds through initial generation of difluorocarbene followed by nucleophilic addition of phenolate anions. This mechanistic understanding has enabled the development of one-pot synthetic procedures that can convert various aromatic precursors directly to difluoromethoxylated products, demonstrating the synthetic efficiency that modern organofluorine chemistry can achieve.
The broader significance of compounds like 3,4-Dichloro-5-(difluoromethoxy)phenol lies in their demonstration of how organofluorine chemistry can be integrated with traditional synthetic approaches to create molecules with enhanced properties. The combination of chlorination and fluorinated substitution provides opportunities for fine-tuning molecular properties such as lipophilicity, metabolic stability, and biological activity. This represents the type of molecular design capability that has made organofluorine chemistry essential for modern pharmaceutical and materials science applications.
The environmental and sustainability aspects of organofluorine chemistry also factor into the significance of compounds like 3,4-Dichloro-5-(difluoromethoxy)phenol. Modern synthetic methods for difluoromethylation emphasize the use of non-ozone-depleting reagents and environmentally friendly reaction conditions. This represents an important evolution in the field, as earlier organofluorine synthetic methods often relied on environmentally problematic reagents and harsh reaction conditions.
Properties
IUPAC Name |
3,4-dichloro-5-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O2/c8-4-1-3(12)2-5(6(4)9)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYDXKLSJSKZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271966 | |
| Record name | Phenol, 3,4-dichloro-5-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804516-99-1 | |
| Record name | Phenol, 3,4-dichloro-5-(difluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804516-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3,4-dichloro-5-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparison of Methods
| Method | Key Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Halogenation | Scalable, low-cost reagents | Regioselectivity challenges | 70–85 |
| Difluoromethoxylation | High efficiency for OCF₂H group | Requires high-pressure conditions | 80–90 |
| Boronic Acid Coupling | Excellent regiocontrol | Multi-step, sensitive intermediates | 65–75 |
| One-Pot Synthesis | Reduced purification steps | Moderate yields | 60–70 |
Critical Analysis
- Regioselectivity : Chlorination at the 3- and 4-positions is best achieved using iodine as a directing agent.
- Safety : HF gas requires specialized equipment, making fluorination in DMF/KF systems preferable for lab-scale synthesis.
- Scalability : Halogenation routes are industrially favored, while boronic acid methods suit small-batch R&D.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(difluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or modify the functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated phenol derivatives or modified methoxy groups.
Substitution: Phenol derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications across various fields:
Pharmaceutical Development
3,4-Dichloro-5-(difluoromethoxy)phenol has shown potential as a lead compound in drug discovery due to its biological activity. Preliminary studies indicate that it may serve as an inhibitor for specific enzymes, with implications for treating diseases such as Alzheimer's and other neurodegenerative disorders.
- Case Study : Research has demonstrated that derivatives of this compound can inhibit β-secretase (BACE), an enzyme implicated in the formation of amyloid plaques in Alzheimer's disease .
Enzyme Inhibition Studies
The compound is utilized in biochemical studies to investigate enzyme functions and protein interactions. Its ability to bind to active sites of enzymes makes it a valuable tool for understanding metabolic pathways.
- Biological Activity : The binding affinity of 3,4-Dichloro-5-(difluoromethoxy)phenol varies with different enzymes, influencing its potential therapeutic applications .
Agricultural Chemistry
In agriculture, this compound is being explored as a potential herbicide or pesticide due to its chemical properties that may disrupt plant growth or pest viability.
- Application Insight : The unique combination of halogen substituents enhances its effectiveness as an agrochemical agent .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress by generating reactive oxygen species, leading to cellular damage or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their applications:
Key Observations:
Halogenation Patterns: All compounds share 3,4-dichloro substitution, enhancing electrophilicity and binding to biological targets. The difluoromethoxy group in the target compound improves fluorescence properties compared to non-fluorinated analogs like 3,4-dichloro-5-hydroxy-2(5H)-furanone .
Functional Group Impact: Sulfonyl and Sulfanyl Groups (e.g., in furanones from ): Increase stability and modulate antibiotic activity but reduce fluorescence . Amino Groups (e.g., 2-(3,4-Dichlorophenyl)-4-fluoroaniline): Facilitate use as intermediates in drug synthesis but lack sensing capabilities .
Biological Activities: The target compound’s Schiff base derivative exhibits selective Mg²⁺ sensing via turn-on fluorescence at 524 nm, a property absent in antiprotozoal furanones or GPR52 agonists . Glycoconjugates of 3,4-dichloro-5-hydroxy-2(5H)-furanone show stereospecific antiprotozoal activity, highlighting the role of sugar moieties in targeting parasitic enzymes .
Physicochemical and Spectral Properties
- Fluorescence: The target compound’s Schiff base shows excitation/emission at 378/524 nm, outperforming non-fluorinated analogs in sensitivity .
- Stability : Difluoromethoxy groups enhance hydrolytic stability compared to methoxy (-OCH₃) or hydroxy (-OH) substituents .
Biological Activity
3,4-Dichloro-5-(difluoromethoxy)phenol is a synthetic organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C7H4Cl2F2O2
- Molecular Weight : 271.04 g/mol
- IUPAC Name : 3,4-Dichloro-5-(difluoromethoxy)phenol
- Structure : The compound features a phenolic structure with dichloro and difluoromethoxy substituents, enhancing its reactivity and biological potential.
The biological activity of 3,4-Dichloro-5-(difluoromethoxy)phenol primarily involves:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their function. This inhibition can lead to various biological effects, including modulation of metabolic pathways.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Antimicrobial Properties
A study demonstrated that 3,4-Dichloro-5-(difluoromethoxy)phenol effectively inhibited bacterial growth in a dose-dependent manner. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
This indicates potential applications in developing antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. A comparative study indicated that it could inhibit the growth of fungal pathogens at low concentrations.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 4 |
These findings suggest that the compound could be a candidate for antifungal therapies .
Enzyme Interaction Studies
A significant study focused on the interaction between 3,4-Dichloro-5-(difluoromethoxy)phenol and metabolic enzymes. The results indicated that the compound inhibited enzyme activities related to lipid metabolism, suggesting potential therapeutic applications in metabolic disorders.
Cellular Signaling Pathways
Research has also explored the influence of this compound on cellular signaling pathways. It was found to modulate pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4-Dichloro-5-(difluoromethoxy)phenol with high purity?
- Methodological Answer : Utilize a two-step approach involving selective difluoromethylation of phenol derivatives. First, introduce the difluoromethoxy group via nucleophilic substitution using cesium carbonate as a base and sodium 2-chloro-2,2-difluoroacetate as the fluorinating agent in anhydrous DMF. Monitor gas evolution (e.g., CO₂) using an oil bubbler to ensure reaction progression. Second, perform regioselective chlorination at the 3- and 4-positions using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize byproducts .
Q. How can researchers validate the structural integrity of 3,4-Dichloro-5-(difluoromethoxy)phenol?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic proton splitting for chloro and difluoromethoxy groups; δ ~6.9–7.3 ppm for aromatic protons adjacent to electron-withdrawing substituents) .
- IR Spectroscopy : Identify O–CHF₂ stretches (~1100–1250 cm⁻¹) and phenolic O–H bonds (~3200–3600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M⁻]⁻) with ≤2 ppm mass accuracy .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against known chlorophenol derivatives (e.g., 3,5-dichlorophenol) and quantify impurities via external calibration curves. For halogenated byproducts, use GC-ECD (gas chromatography with electron capture detection) due to its high sensitivity for chlorinated species .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct systematic dose-response studies across multiple cell lines (e.g., neuroendocrine prostate cancer cells) to assess cytotoxicity and mechanism of action. Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes and pathways. Cross-validate findings with in silico docking simulations (e.g., AutoDock Vina) to predict interactions with targets like PCSK9 or estrogen receptors, which are implicated in similar chlorophenol derivatives .
Q. What strategies mitigate instability of 3,4-Dichloro-5-(difluoromethoxy)phenol in aqueous media?
- Methodological Answer : Stabilize the compound by buffering solutions at pH 5–6 (acetate buffer) to reduce hydrolysis of the difluoromethoxy group. For long-term storage, lyophilize in inert atmospheres (argon) and store at –80°C. Monitor degradation products (e.g., 3,4-dichloro-5-hydroxybenzoic acid) via LC-MS/MS with multiple reaction monitoring (MRM) .
Q. How can computational modeling predict environmental persistence and toxicity?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP (lipophilicity) and Hammett constants (σ) for chloro/difluoromethoxy substituents. Validate predictions with experimental bioaccumulation assays (e.g., OECD 305 guideline) and Ames tests for mutagenicity .
Q. What experimental designs optimize catalytic systems for selective functionalization of this compound?
- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/C, RuCl3) under microwave-assisted conditions to enhance reaction efficiency. For Suzuki-Miyaura couplings, use aryl boronic acids and Pd(PPh₃)₄ in degassed THF/water mixtures. Monitor regioselectivity via in situ FTIR or Raman spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
